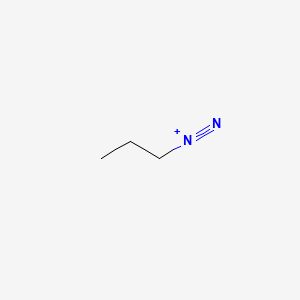
1-Propanediazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanediazonium is an organic compound with the molecular formula C₃H₇N₂. It belongs to the class of diazonium salts, which are characterized by the presence of a diazonium group (N₂⁺) attached to an organic moiety. These compounds are known for their reactivity and are widely used in various chemical processes .
Métodos De Preparación
1-Propanediazonium can be synthesized through the diazotization of 1-propylamine. The process involves the reaction of 1-propylamine with nitrous acid (HNO₂) in the presence of a strong acid like hydrochloric acid (HCl). The reaction conditions typically require low temperatures to stabilize the diazonium ion .
Synthetic Route:
- Dissolve 1-propylamine in an aqueous solution of hydrochloric acid.
- Cool the solution to 0-5°C.
- Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the mixture while maintaining the low temperature.
- The diazonium salt, this compound chloride, precipitates out of the solution.
Industrial Production: The industrial production of diazonium salts, including this compound, often involves continuous flow processes to enhance safety and efficiency. These processes allow for better temperature control and mixing, reducing the risk of decomposition and side reactions .
Análisis De Reacciones Químicas
1-Propanediazonium undergoes various types of chemical reactions, including substitution, reduction, and coupling reactions. The reactivity of the diazonium group makes it a versatile intermediate in organic synthesis.
Substitution Reactions:
Sandmeyer Reaction: this compound can react with copper(I) chloride (CuCl) to form 1-chloropropane.
Gattermann Reaction: It can react with hydrogen cyanide (HCN) in the presence of copper(I) cyanide (CuCN) to form 1-cyanopropane.
Reduction Reactions:
- This compound can be reduced to 1-propylamine using reducing agents like hypophosphorous acid (H₃PO₂).
Coupling Reactions:
Aplicaciones Científicas De Investigación
1-Propanediazonium and other diazonium salts have a wide range of applications in scientific research and industry:
Chemistry:
- Used as intermediates in the synthesis of various organic compounds.
- Employed in the preparation of azo dyes through coupling reactions .
Biology and Medicine:
- Diazonium salts are used in the modification of biomaterials to enhance their properties, such as biocompatibility and surface functionality .
Industry:
- Utilized in the production of polymers and coatings.
- Applied in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 1-propanediazonium involves the formation of a highly reactive diazonium ion (N₂⁺). This ion can undergo various reactions depending on the conditions and reagents used. The diazonium group acts as a good leaving group, facilitating substitution reactions. In coupling reactions, the diazonium ion forms a bridge between two aromatic rings, resulting in the formation of azo compounds .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
103322-03-8 |
|---|---|
Fórmula molecular |
C3H7N2+ |
Peso molecular |
71.10 g/mol |
Nombre IUPAC |
propane-1-diazonium |
InChI |
InChI=1S/C3H7N2/c1-2-3-5-4/h2-3H2,1H3/q+1 |
Clave InChI |
ZFBDNDJCZXBYGW-UHFFFAOYSA-N |
SMILES canónico |
CCC[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


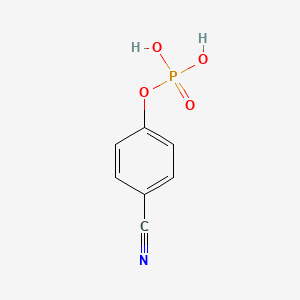
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
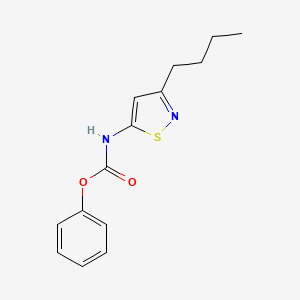
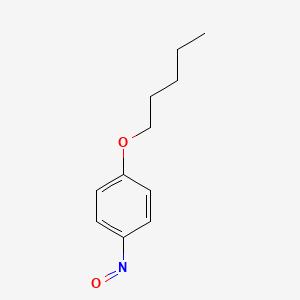
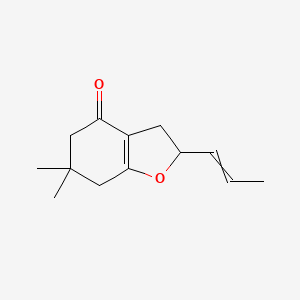
![1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate](/img/structure/B14340348.png)
![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)
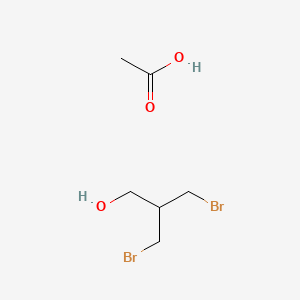
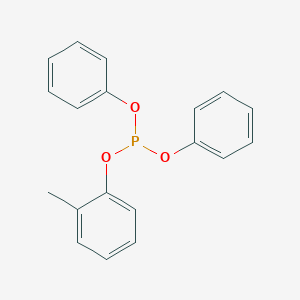
![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)
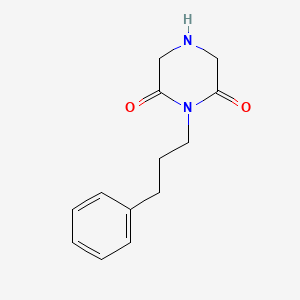
![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)
